1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride
Description
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride is a heterocyclic compound featuring a fused pyrazolo-pyridinone core. Its structure includes a pyrazole ring fused to a partially saturated pyridinone ring, with a methyl group at the 1-position and a ketone at the 4-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrazolo[3,4-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-10-6-3-8-4-7(11)5(6)2-9-10;/h2,8H,3-4H2,1H3;1H |
InChI Key |
CFEQWICPMVRJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazones Derived from Arylsydnones
A notable method involves the acid-catalyzed intramolecular nucleophilic addition-elimination reaction of hydrazones derived from 3-aryl-4-(1-aryl-4-formyl-pyrazol-3-yl)-sydnones. This process leads to the formation of fused pyrazolo-pyridazinone analogues, which are structurally related to the pyrazolo[3,4-c]pyridin-4-one core.
-
- Starting materials: Arylsydnone hydrazones prepared by refluxing aryl hydrazines with 3-arylsydnone derivatives in ethanol with acetic acid.
- Cyclization: Heating the hydrazones in the presence of Vilsmeier–Haack reagent (DMF and POCl₃) under conventional or microwave irradiation.
- Microwave irradiation significantly reduces reaction time from 6–7 hours to 5–8 minutes and improves yields up to 94%.
- The product precipitates upon cooling and is purified by recrystallization from ethanol.
-
- The reaction proceeds via elimination of carbon dioxide and water, followed by intramolecular cyclization to form the pyrazolo ring fused to the pyridine moiety.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazone formation | Arylsydnone + aryl hydrazine, EtOH, AcOH reflux | 2 hours | - | Monitored by TLC |
| Cyclization (conventional) | DMF/POCl₃, heat bath | 6–7 hours | ~85–90 | Longer reaction time |
| Cyclization (microwave) | DMF/POCl₃, microwave, 120 °C | 5–8 minutes | Up to 94 | Faster and higher yield |
Direct Cyclization from 5-Amino-1H-pyrazole-4-carboxamides
Another approach involves the synthesis of pyrazolo[3,4-c]pyridinones via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives.
-
- Conversion of 5-amino-1H-pyrazole-4-carbonitriles to the corresponding carboxamides by saponification.
- Reaction of these carboxamides with chlorinating agents such as POCl₃ to induce cyclization and chlorination, yielding chloromethyl-substituted pyrazolo-pyrimidines.
- Subsequent substitution and methylation steps yield the methylated pyrazolo[3,4-c]pyridin-4-one hydrochloride.
-
- The method is relatively short and uses commercially available starting materials.
- High yields (up to 83%) are reported for intermediate steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Saponification | Base hydrolysis of nitriles | High | Converts nitriles to carboxamides |
| Cyclization | POCl₃ treatment | Moderate | Forms chloromethyl pyrazolo-pyrimidine |
| Methylation & salt formation | Methylating agents, HCl | High | Final hydrochloride salt formation |
Alternative Synthetic Routes via Pyrazolo[1,5-a]pyridine Precursors
Some methods reported for related pyrazolo fused pyridine compounds involve:
- Use of 1,3-dicarbonyl compounds and hydrazines under oxidative or acid-catalyzed conditions to form the fused heterocyclic system.
- One-pot multi-component reactions under oxygen atmosphere to afford pyrazolo-pyridine derivatives in high yields.
- These methods offer versatility and environmental benefits but may require optimization for the specific 1-methyl substitution and hydrochloride salt formation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Hydrazone Cyclization | Arylsydnone + aryl hydrazine | DMF/POCl₃, microwave or heating | 5–8 min (microwave) | Up to 94 | Fast, high yield, easy workup |
| Carboxamide Cyclization | 5-Amino-pyrazole carboxamide | POCl₃, methylation, HCl | Hours | ~80 | Short route, commercially viable |
| Multi-component Pyrazolo-Pyridine | 1,3-dicarbonyl + hydrazines | Acid catalysis, O₂ atmosphere | 18 h | 70–90 | Environmentally friendly, versatile |
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
(a) Core Heterocycle Variations
- Target Compound: Pyrazolo[3,4-c]pyridinone core (pyrazole fused to pyridinone).
- Pyrimidinone Analogs: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one () replaces the pyridinone with a pyrimidinone, reducing molecular weight (170.56 vs. ~201.45) and altering electronic properties due to nitrogen positioning .
- Patent Compounds: Pyrido[1,2-a]pyrimidinones () feature a larger, more complex core with substituents like piperazine or pyrrolidine, likely enhancing receptor-binding specificity .
(b) Substituent Effects
(c) Salt Forms and Solubility
- Hydrochloride salts (target and ) and dihydrochloride salts () enhance aqueous solubility, critical for bioavailability. The dihydrochloride in ’s compound (253.13 g/mol) may offer superior solubility compared to monohydrochloride forms .
(d) Pharmacological Implications
- Patent Compounds : The ethyl/methyl/pyrrolidine substituents in EP Patent analogs () suggest targeting kinases or GPCRs, common in oncology and neurology .
- Pyrimidinone vs. Pyridinone: ’s pyrimidinone (170.56 g/mol) may exhibit distinct binding kinetics due to its smaller size and chloro substituent, useful in nucleotide analog therapies .
Biological Activity
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride is a compound of interest due to its potential biological activities. This article compiles research findings on its biological effects, including anticancer properties and mechanisms of action.
- Chemical Formula : C₇H₁₁N₃O
- Molecular Weight : 153.18 g/mol
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
- CAS Number : 71233-24-4
Antitumor Activity
Recent studies have indicated that pyrazolo compounds exhibit significant antitumor activity. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine demonstrated stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involved the inhibition of tubulin polymerization and induction of apoptosis via caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-one | MCF-7 | TBD | Tubulin inhibition |
| Pyrazolo[4,3-e][1,2,4]triazine | MDA-MB-231 | TBD | Apoptosis via caspases |
The biological activity of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-one is predominantly linked to its ability to induce apoptosis in cancer cells. Studies suggest that it promotes the expression of pro-apoptotic factors such as p53 and Bax while inhibiting NF-kB signaling pathways . Additionally, it has been shown to increase reactive oxygen species (ROS) production and autophagy markers like beclin-1 .
Study on Anticancer Properties
In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo derivatives and evaluated their anticancer potential. The study revealed that structural modifications significantly influenced the compounds' biological activities. The most active compounds not only inhibited cell proliferation but also triggered apoptotic pathways effectively .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of these compounds. Preliminary animal studies indicated that these pyrazolo derivatives could significantly reduce tumor size without affecting normal tissue viability . This suggests a favorable therapeutic index for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride?
- Methodology :
- Cyclocondensation : React hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazolo-pyridine core. For example, ethyl 1-methylpyrazole derivatives can be synthesized via cyclization of substituted hydrazines with diketones .
- Microwave-assisted synthesis : Optimize reaction rates and yields by employing microwave irradiation, as demonstrated for structurally similar heterocycles (e.g., pyrazolo-pyrido-pyrimidines) .
- Salt formation : Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl in anhydrous solvents to enhance stability and solubility .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry, purity, and hydrogen bonding patterns (e.g., ketone resonance at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., calculated for CHClNO: ~226.06 g/mol) and detect impurities .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, if single crystals are obtainable .
Q. How does the hydrochloride salt form influence solubility and stability?
- Answer :
- The hydrochloride salt improves aqueous solubility via ionic interactions, facilitating biological assays. Stability studies (e.g., thermal gravimetric analysis, TGA) show enhanced degradation resistance compared to the free base, particularly under humid conditions .
- For solubility optimization, conduct pH-dependent solubility assays in buffers (pH 1–7.4) to simulate physiological conditions .
Advanced Research Questions
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog synthesis : Introduce substituents at positions 1 (methyl), 3 (carboxylate), or 4 (ketone) to modulate lipophilicity and target binding. For example:
| Analog | Substituent | Impact |
|---|---|---|
| Ethyl 1-methyl-pyrazolo[3,4-c]pyridine-3-carboxylate | Ethyl ester at C3 | Enhances metabolic stability |
| 1-Phenyl derivatives | Aromatic group at C1 | Increases π-π stacking with hydrophobic enzyme pockets |
- Computational modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities and guide synthetic prioritization .
Q. How to resolve contradictions in reported biological activity data across studies?
- Approach :
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Purity validation : Use HPLC (>95% purity) and control for residual solvents or salts that may interfere with activity .
- Meta-analysis : Compare data across studies with shared protocols (e.g., IC values in enzymatic vs. cell-based assays) to identify trends .
Q. What strategies optimize bioavailability and pharmacokinetic (PK) properties?
- Strategies :
- Prodrug design : Convert the ketone group to a labile ester or amide to improve membrane permeability, with in vivo hydrolysis releasing the active compound .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methyl oxidation) and guide structural modifications .
- LogP optimization : Balance hydrophilicity (hydrochloride salt) and lipophilicity (methyl group) to target a LogP ~1.9–2.5 for CNS penetration .
Data Contradiction Analysis
Q. Why do biological activity results vary between in vitro and in vivo models?
- Factors :
- Solubility limitations : The hydrochloride salt may precipitate in physiological buffers, reducing effective concentrations in vivo. Conduct parallel solubility tests in PBS and plasma .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (PPB), which can reduce free drug availability .
- Metabolic clearance : Rapid hepatic metabolism (e.g., cytochrome P450-mediated) may lower exposure. Perform PK/PD modeling to correlate in vitro IC with in vivo efficacy .
Methodological Recommendations
Q. How to design a robust SAR study for this compound?
- Workflow :
Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, alkyl chains) at key positions .
High-throughput screening (HTS) : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .
Data clustering : Use principal component analysis (PCA) to group compounds by activity patterns and prioritize leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
